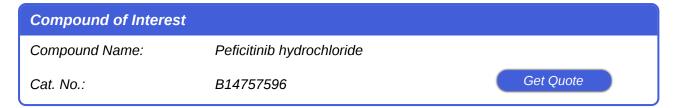


A Comparative Safety Analysis of Peficitinib Hydrochloride for Rheumatoid Arthritis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **Peficitinib hydrochloride** against other prominent Janus kinase (JAK) inhibitors used in the treatment of rheumatoid arthritis (RA). The information is compiled from extensive clinical trial data and post-marketing surveillance to support informed research and development decisions.

Peficitinib is a pan-JAK inhibitor, demonstrating efficacy in Asian patients with RA as both monotherapy and in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[1][2] Its safety profile is a critical aspect of its clinical utility, particularly in comparison to other approved JAK inhibitors such as Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib.

Comparative Safety Data

The following tables summarize the incidence rates (IR) of key adverse events of special interest (AESI) across Peficitinib and its comparators, expressed as events per 100 patient-years (PY). This standardized metric allows for a more direct comparison across different clinical trial programs.

Table 1: Incidence Rates (IR) of Serious Infections and Herpes Zoster



Drug	Dose	Serious Infections (IR/100 PY)	Herpes Zoster (IR/100 PY)	Patient Population/Tri al
Peficitinib	100/150 mg	2.7	7.3	Asian RA Patients (LTE)[1]
Tofacitinib	5 mg BID	1.9 - 2.5	3.6	RA Clinical Development Program[3][4]
10 mg BID	3.0	3.6	RA Clinical Development Program[3][4]	
Baricitinib	4 mg	3.8	3.8	RA Patients (Placebo- controlled)[5]
Upadacitinib	15 mg	3.4	-	RA, PsA, AS, AD Integrated Analysis[6]
Filgotinib	100 mg	2.2	-	RA Patients (FINCH 1-3, DARWIN 1-2, LTE)[7]
200 mg	1.9	-	RA Patients (FINCH 1-3, DARWIN 1-2, LTE)[7]	

Table 2: Incidence Rates (IR) of Malignancies (excluding NMSC), MACE, and VTE



Drug	Dose	Malignancie s (IR/100 PY)	MACE (IR/100 PY)	VTE (IR/100 PY)	Patient Population/ Trial
Peficitinib	100/150 mg	1.2	-	0.1	Asian RA Patients (LTE & Pooled Phase 2/3)[1]
Tofacitinib	5/10 mg BID	0.8 - 0.9	0.4	0.3	RA Clinical Development Program[4][8]
Baricitinib	4 mg	1.0	-	Numerically higher vs. placebo	RA Patients (Updated Integrated Analysis)[5]
Upadacitinib	15 mg	-	-	-	SELECT Phase 3 Program[9]
Filgotinib	100/200 mg	-	0.19	-	DARWIN 3 LTE[10]

NMSC: Non-Melanoma Skin Cancer; MACE: Major Adverse Cardiovascular Events; VTE: Venous Thromboembolism. Dashes indicate data not specified in the provided search results.

Experimental Protocols

The safety data presented are derived from rigorous, multicenter, randomized, double-blind, placebo-controlled clinical trials and their long-term extensions (LTEs). The methodologies for safety assessment in these key trials are outlined below.

Peficitinib (RAJ4 Trial)

The RAJ4 study was a Phase III trial evaluating the efficacy and safety of Peficitinib in Japanese patients with RA who had an inadequate response to methotrexate (MTX).[11][12]



- Patient Population: Adult patients with moderately to severely active RA with an inadequate response to MTX.
- Treatment Arms: Patients were randomized to receive Peficitinib (100 mg or 150 mg once daily) or placebo, in combination with a stable dose of MTX.[11]
- Safety Assessments: Safety was monitored through the regular collection of treatmentemergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms (ECGs), and comprehensive laboratory assessments at specified intervals throughout the study. An independent Data and Safety Monitoring Board reviewed the safety data.[2][13]
- Adverse Event Reporting: All AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Tofacitinib (ORAL Surveillance Study)

The ORAL Surveillance study was a post-marketing safety trial designed to evaluate the long-term safety of Tofacitinib in comparison to a TNF inhibitor.[14]

- Patient Population: RA patients aged 50 years or older with at least one additional cardiovascular risk factor.[11][14]
- Treatment Arms: Patients were randomized to receive Tofacitinib (5 mg or 10 mg twice daily)
 or a TNF inhibitor.[14]
- Primary Endpoints: The co-primary endpoints were the incidence of major adverse cardiovascular events (MACE) and malignancies (excluding non-melanoma skin cancer).[11]
 [14]
- Safety Monitoring: All potential MACE and thromboembolic events were reviewed by an independent adjudication committee.[15]

Upadacitinib (SELECT-COMPARE Trial)

The SELECT-COMPARE study is a Phase III trial that assessed the safety and efficacy of Upadacitinib in patients with RA and an inadequate response to MTX.[16]



- Patient Population: Adult patients with moderately to severely active RA who had an inadequate response to MTX.
- Treatment Arms: Patients were randomized to receive Upadacitinib (15 mg once daily),
 placebo, or adalimumab (40 mg every other week), all with concomitant MTX.[16]
- Safety Monitoring: Safety was assessed by monitoring TEAEs. The study included a longterm extension to evaluate the safety profile over an extended period.[16]

Filgotinib (FINCH Program)

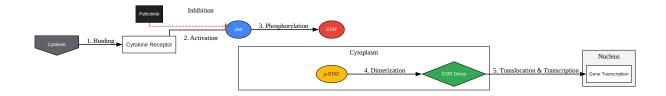
The FINCH clinical trial program consisted of several Phase III studies (FINCH 1, 2, and 3) evaluating Filgotinib in various RA patient populations.[17]

- Patient Population: The program included patients who were MTX-naïve, had an inadequate response to MTX, or had an inadequate response to biologic DMARDs.
- Treatment Arms: Filgotinib (100 mg or 200 mg once daily) was compared against placebo or an active comparator (adalimumab or MTX).[17]
- Safety Assessment: Safety and tolerability were assessed through the collection of TEAEs. Pooled analyses across the FINCH studies provided a comprehensive safety profile.[18]

Signaling Pathways and Experimental Workflows JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial in the signaling of numerous cytokines that drive the inflammatory processes in rheumatoid arthritis. JAK inhibitors, including Peficitinib, exert their therapeutic effect by modulating this pathway.





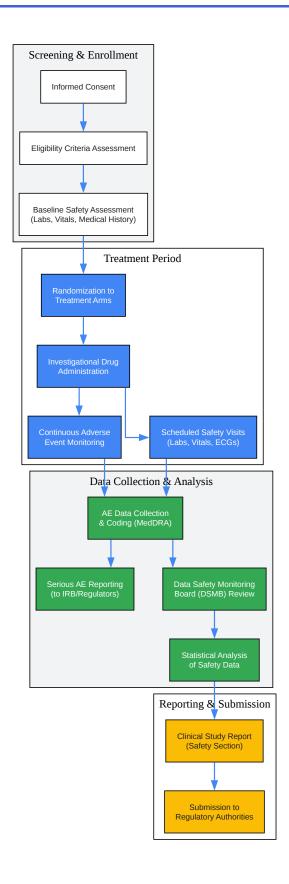
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JAK-STAT Signaling Pathway Inhibition

Clinical Trial Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new drug candidate, such as a JAK inhibitor, during a clinical trial.





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Clinical Trial Safety Assessment Workflow



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